

A Technical Guide to Chlorocyclobutane: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorocyclobutane

Cat. No.: B072530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **chlorocyclobutane**, including its nomenclature, physicochemical properties, and key synthetic and reactive protocols. The information is intended for professionals in chemical research and drug development who utilize halogenated cyclic organic compounds as intermediates and building blocks in organic synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure of a chlorine atom attached to a cyclobutane ring is formally named according to IUPAC nomenclature. It is also known by several common and trade names.

- IUPAC Name: **chlorocyclobutane**^[1]
- Synonyms: Cyclobutyl chloride, 1-**Chlorocyclobutane**, cyclobutane, chloro-^[2]^[3]^[4]

Physicochemical Properties

Chlorocyclobutane is a colorless to pale yellow liquid at room temperature with a distinct odor.^[3] It is a halogenated cyclic organic compound known for its reactivity, particularly in nucleophilic substitution and elimination reactions, stemming from the presence of the chlorine

atom and the inherent strain of the four-membered ring.[3] The key quantitative properties of **chlorocyclobutane** are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ Cl	[1][5]
Molecular Weight	90.55 g/mol	[1]
Density	0.991 g/mL at 25 °C	[4][5]
Boiling Point	83 °C	[4][5]
Melting Point	-156 °C to -155 °C	[2][4][5]
Flash Point	16°F (-9 °C)	[2][5]
Refractive Index (n _{20/D})	1.436	[2][5]
Water Solubility	Insoluble	[2][4][5]
Vapor Pressure	85.6 mmHg at 25°C	[2][4][5]
CAS Number	1120-57-6	[1][2]

Experimental Protocols

This section details methodologies for the synthesis of **chlorocyclobutane** and related compounds, as well as a characteristic reaction of a **chlorocyclobutane** derivative.

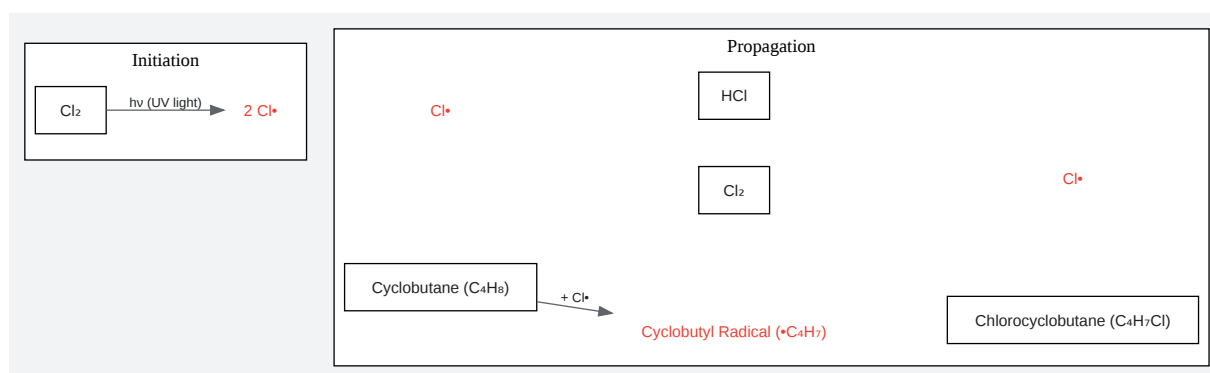
Synthesis of Chlorocyclobutane via Free-Radical Chlorination

Chlorocyclobutane can be synthesized via the free-radical chlorination of cyclobutane. This reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of molecular chlorine into chlorine radicals.

Overall Reaction: $\text{C}_4\text{H}_8 + \text{Cl}_2 \xrightarrow{(h\nu/\Delta)} \text{C}_4\text{H}_7\text{Cl} + \text{HCl}$

Experimental Procedure (Representative):

- Initiation: A mixture of cyclobutane and chlorine gas is exposed to UV light. The light initiates the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals ($\text{Cl}\cdot$).
- Propagation:
 - A chlorine radical abstracts a hydrogen atom from the cyclobutane ring, forming a cyclobutyl radical ($\cdot\text{C}_4\text{H}_7$) and hydrogen chloride (HCl).
 - The cyclobutyl radical then reacts with a molecule of Cl_2 to yield **chlorocyclobutane** and a new chlorine radical, which continues the chain reaction.
- Termination: The reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two cyclobutyl radicals, or a cyclobutyl radical and a chlorine radical.
- Work-up and Purification: The reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove excess HCl. The organic layer is then dried and purified, commonly by distillation, to isolate the **chlorocyclobutane** product.



[Click to download full resolution via product page](#)

Caption: Free-radical chlorination of cyclobutane.

Synthesis of Chlorocyclobutane from Cyclobutanol

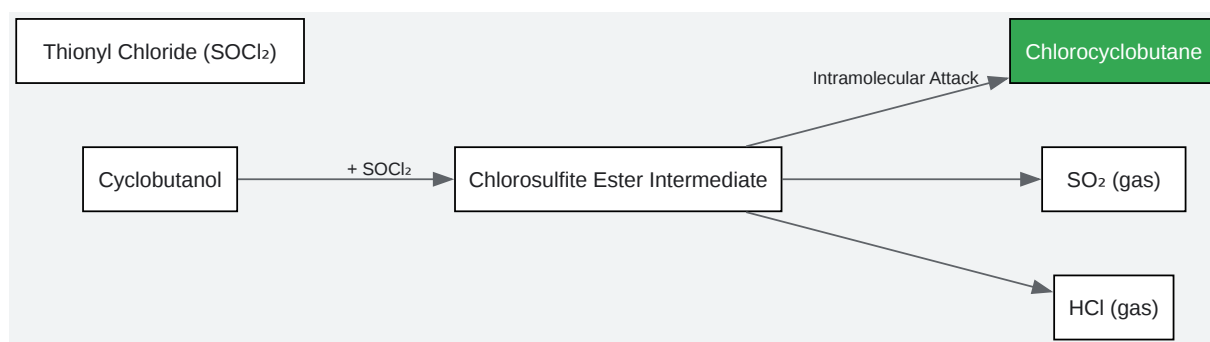
Another common method for synthesizing **chlorocyclobutane** is the reaction of cyclobutanol with thionyl chloride (SOCl_2), often in the presence of a base like pyridine. This reaction

proceeds via a nucleophilic substitution mechanism.

Overall Reaction: $\text{C}_4\text{H}_7\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_7\text{Cl} + \text{SO}_2 + \text{HCl}$

Experimental Procedure (Representative):

- **Reaction Setup:** Cyclobutanol is dissolved in an appropriate solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath.
- **Reagent Addition:** Thionyl chloride is added dropwise to the cooled solution of cyclobutanol. If pyridine is used, it is typically added to the alcohol solution before the thionyl chloride.
- **Reaction:** The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps, results in the substitution of the hydroxyl group with a chlorine atom. The byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
- **Work-up and Purification:** The reaction is quenched with water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude **chlorocyclobutane** is then purified by distillation.



[Click to download full resolution via product page](#)

Caption: Synthesis of **chlorocyclobutane** from cyclobutanol.

Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione

This protocol describes the α -chlorination of a β -diketone, demonstrating a method for introducing a chlorine atom adjacent to a carbonyl group on a cyclobutane-containing molecule.

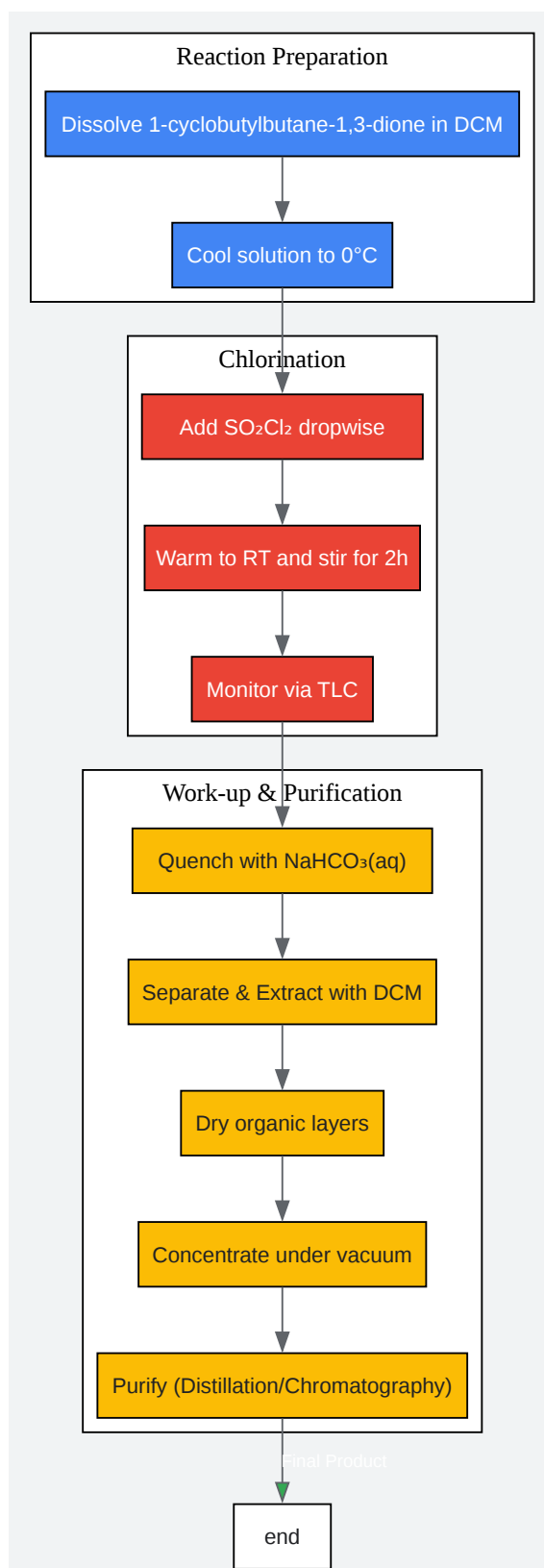
Materials and Reagents:

- 1-cyclobutylbutane-1,3-dione
- Dichloromethane (DCM)
- Sulfuryl chloride (SO_2Cl_2)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 1-cyclobutylbutane-1,3-dione (1 equivalent) in dichloromethane.[6]
- Cool the solution to 0 °C in an ice bath.[6]
- Add sulfuryl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[6][7]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[6][7]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]
- Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[6][7]
- Separate the organic layer, and extract the aqueous layer with dichloromethane.[6][7]
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6][7]

- Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[6]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for α -chlorination.

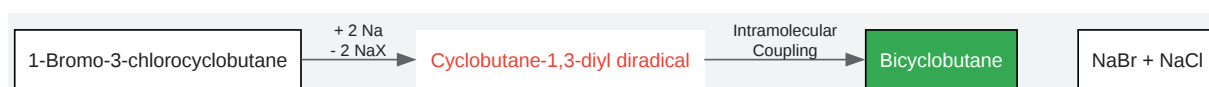
Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane

This reaction illustrates the formation of a highly strained bicyclic compound from a dihalogenated cyclobutane, showcasing the reactivity of the carbon-halogen bond.

Overall Reaction: $\text{Br-C}_4\text{H}_6\text{-Cl} + 2 \text{ Na} \xrightarrow{\text{dry ether}}$ C_4H_6 (Bicyclobutane) + NaBr + NaCl

Reaction Mechanism: The Wurtz reaction involves the coupling of alkyl halides using sodium metal in an anhydrous solvent like dry ether. In this intramolecular version, both halogen atoms are on the same molecule.

- **Radical Formation:** Sodium atoms donate electrons to the 1-bromo-3-chlorocyclobutane molecule, causing the cleavage of the carbon-bromine and carbon-chlorine bonds. This results in the formation of a diradical on the cyclobutane ring at positions 1 and 3.
- **Ring Closure:** The two radical centers on the cyclobutane ring couple to form a new carbon-carbon bond, resulting in the formation of the strained bicyclobutane structure.

[Click to download full resolution via product page](#)

Caption: Wurtz reaction of 1-bromo-3-chlorocyclobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. quora.com [quora.com]
- 3. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of chlorocyclobutane and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 5. Write a mechanism for light-initiated reaction of cyclobutene with chlori.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of chlorocyclobutane and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to Chlorocyclobutane: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072530#chlorocyclobutane-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com